1-(difluoromethyl)-4-ethynyl-3-methyl-1H-pyrazole
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Overview
Description
The compound “1-(difluoromethyl)-4-ethynyl-3-methyl-1H-pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole compounds often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been developed . These processes have benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of pyrazole compounds can be analyzed using various techniques such as X-ray crystallography . The structure is often influenced by the nature of the substituents on the pyrazole ring .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and cross-coupling reactions . The specific reactions would depend on the substituents present on the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can be influenced by the nature of the substituents on the pyrazole ring . These properties can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy .Mechanism of Action
Safety and Hazards
Future Directions
The field of pyrazole chemistry is a rapidly evolving area of research, with potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science . Future research may focus on the development of new synthetic methods, the exploration of new reactions, and the design of pyrazole compounds with improved properties .
properties
IUPAC Name |
1-(difluoromethyl)-4-ethynyl-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c1-3-6-4-11(7(8)9)10-5(6)2/h1,4,7H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTLYVJCUZNRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C#C)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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